molecular formula C9H16O3 B8669474 (3,3-Dimethoxy-1-vinylcyclobutyl)methanol

(3,3-Dimethoxy-1-vinylcyclobutyl)methanol

Cat. No. B8669474
M. Wt: 172.22 g/mol
InChI Key: MCMRCHUAZMERIV-UHFFFAOYSA-N
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Patent
US09242973B2

Procedure details

To a solution of methyl 3,3-dimethoxy-1-vinylcyclobutanecarboxylate (2.02 g, 10.09 mmol) in THF (20 mL) was added DIBAL-H (1.04M in toluene, 29 mL, 30.16 mmol) at 0° C. under argon, and the mixture was stirred for 30 minutes at 0° C. To the mixture was carefully added MeOH (29 mL) and Na2SO4.10H2O (29 g), and the mixture was stirred overnight. The mixture was filtered and evaporated under reduced pressure. And the residue was diluted with hexane/EtOAc=1:1 and filtrated through the pad of silica gel and concentrated in vacuo to give (3,3-dimethoxy-1-vinylcyclobutyl)methanol (1.42 g).
Name
methyl 3,3-dimethoxy-1-vinylcyclobutanecarboxylate
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2SO4.10H2O
Quantity
29 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([O:13][CH3:14])[CH2:6][C:5]([CH:11]=[CH2:12])([C:7](OC)=[O:8])[CH2:4]1.CC(C[AlH]CC(C)C)C.CO>C1COCC1>[CH3:14][O:13][C:3]1([O:2][CH3:1])[CH2:4][C:5]([CH2:7][OH:8])([CH:11]=[CH2:12])[CH2:6]1

Inputs

Step One
Name
methyl 3,3-dimethoxy-1-vinylcyclobutanecarboxylate
Quantity
2.02 g
Type
reactant
Smiles
COC1(CC(C1)(C(=O)OC)C=C)OC
Name
Quantity
29 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
CO
Step Three
Name
Na2SO4.10H2O
Quantity
29 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
And the residue was diluted with hexane/EtOAc=1:1
FILTRATION
Type
FILTRATION
Details
filtrated through the pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1(CC(C1)(C=C)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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